molecular formula C16H13N3O3 B2759457 3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one CAS No. 2034237-43-7

3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one

Cat. No.: B2759457
CAS No.: 2034237-43-7
M. Wt: 295.298
InChI Key: NONADLKOZQCNJA-UHFFFAOYSA-N
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Description

3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrazolo[1,5-a]pyrazine core with a chromen-2-one moiety, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound .

Scientific Research Applications

3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives and chromen-2-one analogs. Examples are:

Uniqueness

What sets 3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one apart is its combined structure, which may confer unique properties not seen in its individual components. This dual functionality could enhance its potential in various applications, making it a valuable compound for further research .

Properties

IUPAC Name

3-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c20-15(18-7-8-19-12(10-18)5-6-17-19)13-9-11-3-1-2-4-14(11)22-16(13)21/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONADLKOZQCNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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